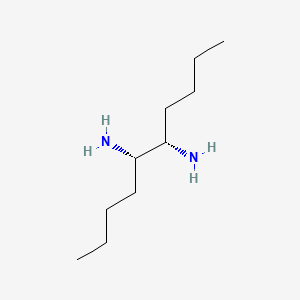

(5S,6S)-decane-5,6-diamine

Description

Properties

Molecular Formula |

C10H24N2 |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

(5S,6S)-decane-5,6-diamine |

InChI |

InChI=1S/C10H24N2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/t9-,10-/m0/s1 |

InChI Key |

TZUBFUIDRMUKIX-UWVGGRQHSA-N |

Isomeric SMILES |

CCCC[C@@H]([C@H](CCCC)N)N |

Canonical SMILES |

CCCCC(C(CCCC)N)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 5s,6s Decane 5,6 Diamine

Diastereoselective Routes to (5S,6S)-decane-5,6-diamine Precursors

Diastereoselective methods are a cornerstone of stereoselective synthesis, often relying on the influence of existing chiral centers within the molecule or an attached chiral auxiliary to direct the formation of new stereocenters.

Chiral Auxiliary-Mediated Approaches

This strategy involves the temporary incorporation of a chiral molecule (an auxiliary) to guide a stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed. A prominent example of this approach for synthesizing C₂-symmetric diamines involves the reductive coupling of imines bearing a chiral auxiliary, such as an N-tert-butanesulfinyl group. nih.govkyoto-u.ac.jp This method has proven effective for a range of diamines, proceeding with high yields and diastereoselectivity. nih.govkyoto-u.ac.jp Another approach utilizes the reductive dimerization of N-acylpyridinium salts attached to a recoverable chiral auxiliary. nih.govacs.org However, specific examples detailing the synthesis of a precursor to (5S,6S)-decane-5,6-diamine using these or other chiral auxiliaries are not available.

Substrate-Controlled Diastereoselective Transformations

In this approach, a stereocenter already present in the substrate directs the stereochemical outcome of a subsequent reaction. For the synthesis of vicinal diamines, this could involve the diastereoselective amination of a chiral alcohol or the reduction of a chiral diketone precursor. The inherent stereochemistry of the starting material controls the approach of reagents, leading to the desired diastereomer. nih.gov While general methods for substrate-controlled diaminations exist, their application to generate precursors for (5S,6S)-decane-5,6-diamine has not been documented. nih.gov

Enantioselective Synthesis of (5S,6S)-decane-5,6-diamine

Enantioselective methods create the desired stereocenters in a prochiral molecule through the action of a chiral catalyst or reagent.

Asymmetric Hydrogenation Pathways

The asymmetric hydrogenation of prochiral diketones or diimines is a powerful and atom-economical method for accessing chiral diols and diamines, respectively. ajchem-b.comnih.govresearchgate.net This transformation typically employs transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral phosphine (B1218219) or diamine ligands. ajchem-b.comnih.gov The catalyst facilitates the delivery of hydrogen to one face of the substrate, leading to the formation of one enantiomer in excess. The synthesis of (5S,6S)-decane-5,6-diamine could theoretically be achieved via the asymmetric hydrogenation of decane-5,6-dione or the corresponding diimine. However, no studies reporting the use of this pathway for this specific substrate have been found.

Reductive Amination Strategies with Chiral Catalysts

Asymmetric reductive amination involves the reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst to produce a chiral amine. researchgate.net To generate a C₂-symmetric diamine like (5S,6S)-decane-5,6-diamine, a strategy could involve the asymmetric reductive amination of a diketone such as decane-5,6-dione. nih.govacs.org This would require a catalyst system capable of controlling the stereochemistry at both carbonyl centers simultaneously. While this is a viable conceptual strategy, its practical application for the synthesis of (5S,6S)-decane-5,6-diamine is not reported in the literature.

Chemoenzymatic Synthesis and Biocatalytic Resolution

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis. researchgate.net A potential chemoenzymatic route to (5S,6S)-decane-5,6-diamine could involve the use of enzymes such as imine reductases (IREDs) or transaminases on a diketone substrate. acs.orgacs.org For instance, a transaminase could be used to asymmetrically aminate one ketone of decane-5,6-dione, followed by a second stereoselective amination or reduction.

Alternatively, a biocatalytic kinetic resolution could be employed. This would involve the synthesis of a racemic mixture of decane-5,6-diamine, followed by the use of an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated (5R,6R)-enantiomer from the desired, unreacted (5S,6S)-decane-5,6-diamine. acs.orgnih.gov Despite the potential of these methods, no specific chemoenzymatic synthesis or resolution procedures for (5S,6S)-decane-5,6-diamine have been published. nih.govresearchgate.net

Organocatalytic Methods for Chiral Diamine Construction

While the primary synthetic route to (5S,6S)-decane-5,6-diamine relies on a metal-catalyzed dihydroxylation, the field of organocatalysis offers promising general strategies for the asymmetric synthesis of chiral diamines. Although a direct organocatalytic synthesis of (5S,6S)-decane-5,6-diamine is not prominently reported, the principles of organocatalysis are highly relevant.

Organocatalytic methods often employ small, chiral organic molecules to catalyze asymmetric transformations. For the construction of chiral diamines, the asymmetric Mannich reaction is a powerful tool. In this reaction, a chiral organocatalyst, such as a proline derivative, can catalyze the reaction between an imine and a ketone or aldehyde to produce a β-amino carbonyl compound with high enantioselectivity. By using a protected amino ketone as the nucleophile, a 1,2-diamine precursor can be synthesized.

For instance, the use of an L-proline-derived tetrazole catalyst has been shown to be effective in the asymmetric Mannich reaction of protected amino ketones with imines, affording diamines in excellent yields and with enantioselectivities up to 99%. The choice of protecting group on the amino ketone can even control the regioselectivity to produce either 1,2- or 1,4-diamines. While this method has not been specifically applied to the synthesis of (5S,6S)-decane-5,6-diamine, it represents a viable, metal-free alternative for the construction of the chiral diamine backbone. The challenge would lie in designing the appropriate starting materials to build the C10 carbon chain of decane (B31447).

Another emerging area is the use of chiral Brønsted acids as organocatalysts. These catalysts can activate imines towards nucleophilic attack, enabling enantioselective additions. While often used for the synthesis of α-chiral amines, modifications of this approach could potentially be adapted for the synthesis of vicinal diamines.

Convergent and Divergent Synthetic Strategies

A divergent strategy , on the other hand, would involve creating a common intermediate that can be converted into a variety of different target molecules. While not the primary approach for this specific compound, one could envision a scenario where a chiral building block containing the vicinal diamine motif is synthesized and then elaborated with different side chains to produce a library of related diamines. For example, a shorter-chain chiral diamine could be synthesized and then subjected to C-C bond-forming reactions to extend the carbon chain to the desired length.

Optimization of Stereoselectivity and Yield in Synthetic Protocols

For the Sharpless asymmetric dihydroxylation of trans-5-decene, several factors are crucial for achieving high enantiomeric excess (ee) and yield:

Ligand Choice : The selection of the chiral ligand is paramount. For the desired (5S,6S) configuration from a trans-alkene, the (DHQD)₂PHAL ligand (in AD-mix-β) is the correct choice. The corresponding (DHQ)₂PHAL ligand (in AD-mix-α) would produce the (5R,6R)-enantiomer.

Reaction Temperature : These reactions are often run at low temperatures (e.g., 0 °C) to maximize stereoselectivity.

pH Control : Maintaining a stable, slightly basic pH is known to accelerate the reaction rate, especially for internal olefins. organic-chemistry.org

Co-oxidant and Additives : The choice of co-oxidant (K₃Fe(CN)₆ or NMO) and the use of additives like methanesulfonamide (B31651) (MeSO₂NH₂) can improve the turnover rate and the efficiency of the catalytic cycle. wikipedia.org

In the conversion of the diol to the diamine , optimization focuses on ensuring complete reaction and minimizing side products.

Activation of Hydroxyl Groups : The conversion of the diol to a dimesylate or ditosylate must be driven to completion to ensure that both hydroxyl groups are activated for the subsequent nucleophilic substitution.

Nucleophilic Substitution : The Sₙ2 reaction with sodium azide (B81097) requires conditions that favor this pathway over elimination reactions. The use of a polar aprotic solvent like DMF is standard. The temperature and reaction time must be carefully controlled to ensure complete double displacement.

Reduction of the Diazide : Catalytic hydrogenation is generally a very clean and high-yielding reaction. The choice of catalyst (e.g., Pd/C, PtO₂) and hydrogen pressure can be optimized for efficiency. It is crucial to ensure complete reduction of both azide groups.

Below is a data table summarizing the key reaction steps and typical conditions for the synthesis of (5S,6S)-decane-5,6-diamine.

| Step | Reaction | Reagents and Conditions | Typical Yield | Typical Enantioselectivity |

| 1 | Asymmetric Dihydroxylation | trans-5-decene, AD-mix-β, MeSO₂NH₂, t-BuOH/H₂O, 0 °C | >90% | >98% ee |

| 2a | Dimesylation | (5S,6S)-decane-5,6-diol, MsCl, Pyridine, 0 °C to rt | High | N/A |

| 2b | Azide Displacement | Dimesylate, NaN₃, DMF, heat | Good to High | Inversion |

| 2c | Reduction | Diazide, H₂, Pd/C, EtOH or MeOH | High | Retention |

Novel Synthetic Approaches and Methodological Advancements

While the Sharpless dihydroxylation followed by functional group manipulation is a robust and well-documented approach, research continues to uncover novel and more efficient methods for the synthesis of chiral vicinal diamines.

One significant advancement is the use of enzymatic catalysis . A two-step enzymatic synthesis of (5S,6S)-decanediol has been reported. researchgate.net This method utilizes a carboligase and an oxidoreductase to produce the chiral diol from pentanal. researchgate.net This biocatalytic approach offers the advantages of being environmentally friendly (often running in aqueous media under mild conditions) and exhibiting extremely high stereoselectivity. The enzymatically produced (5S,6S)-decanediol can then be converted to the target diamine using the classical methods described previously.

Recent developments in catalysis have also led to diastereoconvergent and enantioconvergent syntheses of vicinal diamines from diols . For example, a cooperative ruthenium and Lewis acid catalysis system has been shown to convert a mixture of diol diastereomers into a single diamine diastereomer. researchgate.net Furthermore, by employing a chiral iridium/phosphoric acid co-catalyst, it is possible to achieve an enantioconvergent double amination of racemic 1,2-diols, providing a powerful route to enantioenriched vicinal diamines. researchgate.net Applying such a strategy to a racemic mixture of decane-5,6-diol (B1670056) could, in principle, directly generate (5S,6S)-decane-5,6-diamine, bypassing the need for an initial enantioselective dihydroxylation.

Another area of innovation is the direct diamination of alkenes . While challenging, methods are being developed that use transition metal catalysts to install two amino groups across a double bond in a single step with stereocontrol. These methods, if perfected for internal, unactivated alkenes like 5-decene, could provide a more atom-economical and direct route to the target molecule.

Applications of 5s,6s Decane 5,6 Diamine in Asymmetric Catalysis

(5S,6S)-decane-5,6-diamine as a Chiral Ligand in Transition Metal Catalysis

The utility of (5S,6S)-decane-5,6-diamine in asymmetric catalysis stems from its ability to form stable and well-defined chiral complexes with various transition metals. These metal-diamine complexes act as catalysts, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The C2-symmetric nature of the diamine backbone is a key feature that often translates to high enantioselectivity in catalyzed reactions.

Ligand Design Principles for Enhanced Enantioselectivity and Reactivity

The effectiveness of a chiral ligand is intricately linked to its structural design. For diamine ligands like (5S,6S)-decane-5,6-diamine, several principles guide their modification to enhance both enantioselectivity and reactivity. The steric and electronic properties of the substituents on the nitrogen atoms and the diamine backbone are critical. Bulky substituents can create a more defined chiral pocket around the metal center, leading to better stereochemical communication with the substrate. mdpi.com

The rigidity of the ligand framework is another crucial factor. researchgate.net A more rigid ligand generally leads to a more predictable and stable chiral environment, which can translate to higher enantioselectivity. researchgate.net The electronic nature of the ligand, influenced by the substituents, can affect the reactivity of the metal center. Electron-donating groups can increase the electron density on the metal, potentially enhancing its catalytic activity in certain reactions. Conversely, electron-withdrawing groups can make the metal more electrophilic, which can be beneficial in other catalytic cycles.

The concept of "ligand cooperativity" is also a powerful design principle. nih.gov This involves the interplay between the diamine ligand and another ligand coordinated to the metal center. nih.gov For instance, the combination of a chiral diamine and a chiral N-heterocyclic carbene (NHC) ligand on a ruthenium center has been shown to be effective in asymmetric hydrogenation. nih.gov This synergistic effect between ligands can lead to superior catalytic performance compared to systems with only one type of chiral ligand.

Application in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and chiral diamine ligands, including derivatives of (5S,6S)-decane-5,6-diamine, play a pivotal role. Ruthenium complexes bearing chiral diamine ligands are particularly effective for the asymmetric hydrogenation of a wide range of substrates, including ketones and various heterocyclic compounds. nih.govnih.gov

For example, Ru(II)-diamine complexes have been successfully employed in the enantioselective hydrogenation of isocoumarins and ketones. nih.gov The choice of the diamine ligand is critical for achieving high yields and enantiomeric excesses (e.r.). In some cases, variations in the substituents on the diamine can fine-tune the catalyst's performance for specific substrates. nih.gov The development of phosphine-free ruthenium diamine catalysts has also been a significant advancement, offering an alternative to traditional phosphine-containing systems. researchgate.net These catalysts have proven highly efficient in the asymmetric hydrogenation of tetrahydro-γ-carboline derivatives, providing access to important chiral building blocks for pharmaceuticals. researchgate.net

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| 3-Substituted Isocoumarins | Ru(II)-NHC-Diamine | Chiral 3-substituted 3,4-dihydroisocoumarins | 80-83 | 98:2 - 98.5:1.5 | nih.gov |

| Acetophenones | Ru(II)-NHC-Diamine | Chiral Alcohols | Good | Good | nih.gov |

| 1-(thiophen-2-yl)ethan-1-one | Ru(II)-NHC-Diamine | Chiral Alcohol | Good | Good | nih.gov |

| Tetrahydro-γ-carboline derivatives | Phosphine-free Ruthenium Diamine | cis-Hexahydro-γ-carbolines | High | up to 99% ee | researchgate.net |

| 2,6-Disubstituted 1,5-naphthyridines | Cationic Ruthenium Diamine | 1,2,3,4-Tetrahydro-1,5-naphthyridines | High | up to 99% ee | nih.gov |

Utility in Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions are powerful tools for the construction of C-C bonds. nih.gov Chiral ligands are essential for controlling the stereochemistry of these transformations, particularly in reactions that form stereogenic centers. Nickel-catalyzed asymmetric cross-coupling reactions have emerged as a potent method for constructing chiral tertiary carbon centers. researchgate.net

While direct examples specifically citing (5S,6S)-decane-5,6-diamine in high-impact cross-coupling literature are less common than for other privileged ligands, the principles of using chiral diamines are well-established. For instance, chiral diamines have been used as ligands in nickel-catalyzed enantioconvergent alkyl-alkyl couplings, demonstrating their ability to control the stereochemical outcome in the formation of dialkyl carbinamines. nih.gov The success of these reactions often depends on a careful selection of the chiral ligand, reaction conditions, and additives. nih.gov

The development of efficient asymmetric Suzuki-Miyaura cross-coupling reactions has also benefited from the design of novel chiral ligands. sioc-journal.cn Although often dominated by phosphine-based ligands, the exploration of chiral diamines as ancillary ligands in such reactions remains an area of interest, especially in the quest for more robust and versatile catalytic systems.

Role in Enantioselective C-C and C-X Bond Formations

Beyond hydrogenation and cross-coupling, chiral diamine ligands derived from scaffolds like (5S,6S)-decane-5,6-diamine are valuable in a broader range of enantioselective carbon-carbon and carbon-heteroatom (C-X) bond-forming reactions. These reactions are fundamental to the synthesis of complex organic molecules. rsc.org

For instance, transition-metal-catalyzed enantioselective C-H functionalization has become a powerful strategy for creating chiral centers. mdpi.com Chiral ligands, including various diamines, are crucial for achieving high enantioselectivity in the formation of both C-C and C-X bonds through this approach. mdpi.com The ability of the chiral ligand to create a specific steric environment around the metal catalyst is key to inducing asymmetry. mdpi.com

Nitrene transfer reactions, which form C-N bonds, are another area where chiral ligands are indispensable. nih.gov The development of transition metal catalysts for asymmetric aziridination and C-H bond amination has seen significant progress, with catalyst design being a central theme. nih.gov While specific examples with (5S,6S)-decane-5,6-diamine are not prominently featured in review articles, the general principles of using chiral ligands to control the enantioselectivity of these transformations are directly applicable.

Furthermore, photoinduced copper-catalyzed asymmetric amidation has been achieved through a cooperative ligand system involving a chiral diamine. nih.gov This innovative approach allows for the enantioconvergent substitution of racemic alkyl electrophiles with amides, highlighting the potential of chiral diamines in photoredox catalysis. nih.gov

Design and Synthesis of Metal-Diamine Chiral Catalysts

The synthesis of metal-diamine chiral catalysts is a critical step in their application. nih.gov The process typically involves the reaction of a suitable metal precursor with the chiral diamine ligand. nih.gov The choice of metal is dictated by the desired catalytic activity. For example, ruthenium, rhodium, iridium, palladium, nickel, and copper are commonly used transition metals in asymmetric catalysis. mdpi.comresearchgate.netnih.gov

The synthesis protocol often involves the preparation of the chiral diamine ligand first, followed by its complexation with the metal salt. In some cases, the catalyst is generated in situ by mixing the metal precursor and the ligand in the reaction vessel. However, the isolation and characterization of well-defined precatalysts can lead to more reproducible and mechanistically understood catalytic systems. nih.gov

An emerging area in catalyst design is the concept of "chiral-at-metal" catalysts, where the chirality of the complex originates from the stereogenic metal center rather than from a chiral ligand. nih.govrsc.org While this approach uses achiral ligands, the principles of ligand coordination and influence on the metal's stereochemistry are still paramount. nih.gov The synthesis of these complexes requires special strategies to control the metal's stereoconfiguration. nih.gov

| Metal | Ligand Type | Reaction Type | Reference |

| Ruthenium(II) | NHC-Diamine | Asymmetric Hydrogenation | nih.gov |

| Iridium(III) / Rhodium(III) | Cyclometalating Ligands (achiral) | Asymmetric Photoredox Chemistry | nih.gov |

| Nickel | Chiral Diamine | Enantioconvergent Alkyl-Alkyl Coupling | nih.gov |

| Copper(I) | Chiral Diamine (with other ligands) | Photoinduced Asymmetric Amidation | nih.gov |

Mechanistic Insights into Chiral Induction in Metal-Catalyzed Processes

Understanding the mechanism of chiral induction is crucial for the rational design of more efficient and selective catalysts. For metal-catalyzed reactions involving chiral diamine ligands, the mechanism often involves the formation of a substrate-catalyst complex where the chiral ligand dictates the facial selectivity of the subsequent bond-forming step.

In asymmetric hydrogenation catalyzed by Ru-diamine complexes, the mechanism is believed to involve the formation of a ruthenium hydride species that coordinates the substrate. The chiral diamine ligand creates a steric and electronic environment that favors the approach of hydrogen from one specific face of the substrate, leading to the observed enantioselectivity. nih.gov

Computational studies, such as Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms. rsc.org These studies can provide detailed information about the transition states and intermediates involved in the catalytic cycle, helping to explain the origin of enantioselectivity. rsc.org For example, in a palladium-catalyzed enantioselective C-H activation, DFT calculations have shown how the chiral ligand can influence the energy barrier for the formation of different enantiomeric products. rsc.org

The study of non-linear effects in asymmetric catalysis can also provide mechanistic insights. These effects, where the enantiomeric excess of the product is not linearly proportional to the enantiomeric excess of the catalyst, can reveal information about the aggregation state of the catalyst and the nature of the catalytic species.

(5S,6S)-decane-5,6-diamine as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. Chiral primary and secondary amines are among the most successful classes of organocatalysts. They primarily operate through two key activation modes: enamine and iminium ion catalysis.

Chiral primary diamines like (5S,6S)-decane-5,6-diamine are capable of catalyzing a variety of carbon-carbon bond-forming reactions. In a typical catalytic cycle, the primary amine of the diamine condenses with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the starting carbonyl compound and can react with various electrophiles.

Key reactions that could be catalyzed by (5S,6S)-decane-5,6-diamine include:

Asymmetric Michael Additions: The chiral enamine formed from a ketone and the diamine can add to α,β-unsaturated systems, such as nitroalkenes or enones, to create a new stereocenter.

Asymmetric Aldol (B89426) Reactions: The enamine can react with an aldehyde to form β-hydroxy ketones with high diastereo- and enantioselectivity. ull.es

Asymmetric Mannich Reactions: Reaction of the enamine with an imine yields chiral β-amino carbonyl compounds.

While these reactions are well-established for other primary amine catalysts like proline and its derivatives, specific studies detailing the efficiency and selectivity of (5S,6S)-decane-5,6-diamine in these direct organocatalytic roles are not extensively documented.

Cooperative catalysis involves two or more catalysts working in concert to promote a transformation that is not possible or is inefficient with either catalyst alone. A diamine like (5S,6S)-decane-5,6-diamine, with its two distinct amine functionalities, is an ideal candidate for cooperative systems.

One amine group could act as a Brønsted base to activate one substrate, while the other amine group forms a covalent bond (e.g., an enamine) with another substrate. Alternatively, the diamine could cooperate with a different type of catalyst, such as a Brønsted acid or a metal complex. For instance, in an aldol reaction, one amine could form the enamine while the second amine, possibly protonated, could act as a Brønsted acid to activate the electrophilic aldehyde partner through hydrogen bonding. This bifunctional activation can lead to highly organized transition states and, consequently, excellent stereocontrol.

The stereochemical outcome of a reaction catalyzed by (5S,6S)-decane-5,6-diamine is dictated by the geometry of the transition state. The C2-symmetry of the catalyst plays a crucial role in minimizing the number of possible competing transition states.

The two butyl groups extending from the chiral centers ((5S,6S)) create a well-defined chiral pocket around the catalytically active amine functionality. When the amine forms an enamine or iminium ion with a substrate, these alkyl chains provide significant steric hindrance. This steric bulk effectively shields one of the two faces of the reactive intermediate (the enamine or iminium ion), forcing the electrophile or nucleophile to approach from the less hindered face. This directed attack is the basis for the high enantioselectivity observed in many organocatalytic reactions using C2-symmetric catalysts. The specific (S,S) configuration at the C5 and C6 positions determines which enantiomer of the product is formed.

Multi-Component Reactions Facilitated by (5S,6S)-decane-5,6-diamine

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org Amine-catalyzed MCRs, such as the Mannich and Ugi reactions, are fundamental in combinatorial chemistry for rapidly generating libraries of complex molecules. organic-chemistry.orgnih.gov

In a potential application, (5S,6S)-decane-5,6-diamine could serve as the amine component in such reactions. For example, in a Mannich reaction, the diamine could react with a non-enolizable aldehyde (like formaldehyde) to form a chiral iminium ion. This intermediate would then be attacked by the enol form of a second carbonyl compound, with the chiral backbone of the diamine directing the stereochemical course of the reaction. organic-chemistry.org Similarly, in an Ugi four-component reaction, a primary amine is a key starting material, reacting with an aldehyde or ketone, an isocyanide, and a carboxylic acid. organic-chemistry.org The use of a chiral diamine like (5S,6S)-decane-5,6-diamine could, in principle, induce asymmetry in the resulting α-acylamino carboxamide product.

However, achieving high stereoselectivity in MCRs is notoriously challenging due to the complex network of competing reaction pathways. organic-chemistry.org While the potential exists, specific published examples of (5S,6S)-decane-5,6-diamine being successfully employed in asymmetric multi-component reactions are not prominent in the scientific literature.

Supported (5S,6S)-decane-5,6-diamine Catalysts

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which is particularly problematic when using valuable, complex chiral catalysts. rsc.orgnih.gov Immobilizing the catalyst onto a solid support (heterogenization) addresses this issue by enabling easy recovery through filtration and subsequent reuse. rsc.orgbohrium.com

Several strategies have been developed for the heterogenization of chiral diamines and their metal complexes, all of which are applicable to (5S,6S)-decane-5,6-diamine. The choice of support and immobilization technique is crucial, as it can impact the catalyst's activity and selectivity. scienceopen.com Common methods include covalent bonding, ionic interaction, and encapsulation. mdpi.com

Covalent Bonding: This is the most robust method for preventing catalyst leaching. The diamine is chemically bonded to a solid support. This often requires functionalizing either the catalyst, the support, or both. For instance, a diamine can be reacted with a sulfonyl chloride-functionalized polystyrene resin to form a stable sulfonamide linkage. core.ac.uk

Non-Covalent Immobilization: This method relies on weaker interactions, such as acid-base interactions or hydrogen bonding. Chiral primary diamines have been successfully immobilized on solid acid supports like Nafion, a sulfonated fluoropolymer. ull.es In this case, the basic amine groups of the catalyst interact with the acidic sulfonic acid groups of the support.

Encapsulation: The catalyst can be physically trapped within the pores of a mesoporous material, such as silica (B1680970) (SBA-15) or a metal-organic framework (MOF). mdpi.com This "ship-in-a-bottle" approach prevents the catalyst from leaching while allowing substrates and products to diffuse in and out of the pores.

The following table summarizes common heterogenization strategies applicable to chiral diamines.

| Support Material | Immobilization Method | Linkage/Interaction Type | Typical Application/Catalyst Type | Reference(s) |

| Organic Polymers | Covalent Bonding | Sulfonamide bond | Asymmetric Michael Addition (Diamine-sulfonamide) | core.ac.uk |

| (e.g., Polystyrene) | ||||

| Silica (Amorphous, SBA-15) | Covalent Grafting | Siloxane bond via silane (B1218182) linkers | General Organocatalysis, Hydrogenation (Diamine-metal complexes) | scienceopen.comresearchgate.net |

| Hydrogen Bonding | H-bonds between catalyst counter-ion and surface silanols | Asymmetric Hydrogenation (Rh-Diamine complexes) | scispace.com | |

| Sulfonated Fluoropolymers | Ionic Interaction | Acid-base interaction | Asymmetric Aldol Reactions (Primary diamines) | ull.es |

| (e.g., Nafion® NR50) | ||||

| Mesoporous Materials | Encapsulation | Physical confinement | Asymmetric Transfer Hydrogenation (Ru-Diamine complexes) | mdpi.com |

| (e.g., SBA-16) |

These heterogenization techniques aim to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, making catalysis with compounds like (5S,6S)-decane-5,6-diamine more sustainable and industrially viable. nih.govbohrium.com

Performance and Recyclability of Supported Catalysts

Following a comprehensive search of scientific literature and chemical databases, no specific data or research articles were identified detailing the performance and recyclability of supported catalysts derived from (5S,6S)-decane-5,6-diamine .

While the field of asymmetric catalysis extensively utilizes supported catalyst systems to enhance recyclability and ease of separation, and various chiral diamines have been successfully immobilized on supports like polymers and silica, specific research findings regarding the heterogenization of (5S,6S)-decane-5,6-diamine are not publicly available.

Therefore, a detailed analysis of its performance in terms of yield, enantiomeric excess (ee%), and behavior over multiple catalytic cycles when anchored to a solid support cannot be provided at this time. The generation of data tables and a discussion of detailed research findings as requested is not possible due to the absence of published work on this specific topic.

Further research into the immobilization of (5S,6S)-decane-5,6-diamine and the subsequent evaluation of the resulting supported catalyst's performance and recyclability would be necessary to address this area.

Coordination Chemistry of 5s,6s Decane 5,6 Diamine Complexes

Formation and Stability of Metal-Diamine Complexes

The formation of a metal complex in solution is a dynamic equilibrium process influenced by the nature of the metal ion and the ligand. scispace.com The stability of these complexes can be described in both thermodynamic and kinetic terms. scispace.comsamipubco.com Thermodynamic stability relates to the change in energy from reactants to products at equilibrium, while kinetic stability refers to the rate at which the complex undergoes ligand exchange reactions. scispace.comresearchgate.net

(5S,6S)-decane-5,6-diamine is a bidentate ligand, meaning it possesses two donor atoms—the nitrogen atoms of the two amino groups—that can simultaneously bind to a single central metal ion. acs.orgresearchgate.net This mode of binding, known as chelation, results in the formation of a stable ring structure involving the metal center. In the case of (5S,6S)-decane-5,6-diamine, coordination to a metal ion forms a seven-membered chelate ring.

The chelate effect is a significant thermodynamic driving force for the formation of complexes with polydentate ligands compared to those with analogous monodentate ligands. researchgate.net The enhanced stability of chelates is primarily due to a favorable entropic contribution. When a bidentate ligand like (5S,6S)-decane-5,6-diamine replaces two monodentate ligands, the total number of independent particles in the system increases, leading to a positive change in entropy (ΔS), which in turn contributes to a more negative Gibbs free energy of formation (ΔG). solubilityofthings.com

While typically acting as a chelating ligand, it is noteworthy that under certain steric or electronic conditions, chiral diamines can exhibit monodentate coordination, where only one of the two nitrogen atoms binds to the metal center. researchgate.net However, for most transition metal ions, the bidentate N,N'-coordination of (5S,6S)-decane-5,6-diamine to form a stable chelate is the expected and predominant binding mode. chinesechemsoc.org

The formation of a metal complex (ML) from a metal ion (M) and a ligand (L) like (5S,6S)-decane-5,6-diamine can be represented by the following equilibrium:

M + L ⇌ ML

The thermodynamic stability of the resulting complex is quantified by the formation constant (K), also known as the stability constant (β). scispace.comgoogle.com A high formation constant indicates a high concentration of the complex at equilibrium. google.com The Gibbs free energy of complex formation (ΔG) is related to the formation constant by the equation ΔG = -RTlnK, where R is the gas constant and T is the temperature. solubilityofthings.com This free energy change is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). solubilityofthings.com

For the complexation of (5S,6S)-decane-5,6-diamine, the enthalpy change (ΔH) is primarily associated with the formation of the metal-nitrogen bonds. solubilityofthings.com The entropic contribution (ΔS), as mentioned, is significantly influenced by the chelate effect. researchgate.net

| ΔS (Entropy) | Change in disorder of the system. | Generally positive (favorable) |

This table provides generalized expected values for the chelation of a diamine ligand. Actual values depend on the specific metal ion, solvent, and temperature.

Kinetically, metal complexes are classified as either labile or inert. scispace.comsamipubco.com Labile complexes undergo rapid ligand substitution, while inert complexes exchange ligands slowly. samipubco.com The lability of a complex is influenced by factors such as the charge and size of the metal ion and its d-electron configuration. For instance, complexes of Cu(II) are typically labile, whereas complexes of Co(III) are characteristically inert. researchgate.net The kinetic stability of a (5S,6S)-decane-5,6-diamine complex will therefore be highly dependent on the identity of the coordinated metal center. researchgate.net

Structural Elucidation of Metal-(5S,6S)-decane-5,6-diamine Complexes

The three-dimensional arrangement of atoms in a coordination complex is fundamental to its properties and reactivity. Techniques like single-crystal X-ray diffraction are crucial for determining the precise solid-state structures of these compounds. chinesechemsoc.org

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.comresearchgate.net In the context of (5S,6S)-decane-5,6-diamine complexes, the chirality of the ligand is a powerful tool for controlling the assembly of molecules in the crystalline state. acs.orgscispace.com

The inherent chirality of (5S,6S)-decane-5,6-diamine has a profound influence on the stereochemistry of the resulting metal complex. nih.govulb.ac.be When a bidentate ligand like this coordinates to an octahedral metal center, the seven-membered chelate ring will adopt a specific, low-energy conformation (e.g., a chair or twist-boat conformation). The (5S,6S) configuration of the stereocenters dictates the preferred conformation of this ring.

Furthermore, the coordination of chiral ligands can induce chirality at the metal center itself. nih.gov For example, in an octahedral complex with three bidentate ligands, [M(L-L)₃], the ligands can arrange themselves in a left-handed (Λ) or right-handed (Δ) propeller-like fashion. mdpi.comnih.gov The (5S,6S) stereochemistry of the diamine ligand can create a diastereoselective preference for one of these configurations (Λ or Δ) over the other. rsc.org This transfer of chirality from the ligand to the metal center's coordination sphere is a key principle in asymmetric catalysis, where the chiral environment around the metal dictates the stereochemical outcome of a reaction. nih.govresearchgate.net

Table 2: Potential Geometries of Metal-(5S,6S)-decane-5,6-diamine Complexes

| Metal-to-Ligand Ratio | Coordination Number | Common Geometries | Potential Chirality |

|---|---|---|---|

| 1:1 (e.g., [M(diamine)X₂]) | 4 | Square Planar, Tetrahedral | Chirality at ligand |

| 1:2 (e.g., [M(diamine)₂X₂]) | 6 | Octahedral (cis/trans) | Chirality at ligand and potentially at metal (cis-isomer) |

| 1:3 (e.g., [M(diamine)₃]) | 6 | Octahedral | Chirality at ligand and metal (Δ/Λ isomers) |

This table outlines common coordination geometries. The actual geometry depends on the metal ion, its oxidation state, and other coordinated ligands (X).

Derivatization and Functionalization of 5s,6s Decane 5,6 Diamine for Advanced Research

Synthesis of N-Substituted (5S,6S)-decane-5,6-diamine Derivatives

The synthesis of N-substituted derivatives is a fundamental aspect of exploring the chemical space and potential applications of a diamine. This typically involves modifying the nitrogen atoms to introduce new functional groups and steric or electronic properties.

Alkylation and Acylation Strategies

Alkylation introduces alkyl groups onto the nitrogen atoms, while acylation introduces acyl groups. These reactions are crucial for tuning the solubility, steric hindrance, and electronic nature of the diamine. A comprehensive search of chemical databases and literature did not yield any specific examples or established protocols for the N-alkylation or N-acylation of (5S,6S)-decane-5,6-diamine.

Formation of Imines, Amides, and Ureas

The primary amine groups of (5S,6S)-decane-5,6-diamine would be expected to react with carbonyl compounds to form imines, with carboxylic acids or their derivatives to form amides, and with isocyanates or similar reagents to form ureas. These derivatives are important for creating complex ligands and functional materials. However, no specific studies detailing the synthesis of imine, amide, or urea (B33335) derivatives from (5S,6S)-decane-5,6-diamine have been found in the surveyed literature.

Chiral Auxiliary Formation from (5S,6S)-decane-5,6-diamine

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. Chiral diamines are often used for this purpose. While the principles of chiral auxiliaries are well-established wikipedia.orgyork.ac.uksigmaaldrich.com, there is no specific information available on the use of (5S,6S)-decane-5,6-diamine as a chiral auxiliary in asymmetric synthesis.

Post-Synthetic Modification of (5S,6S)-decane-5,6-diamine-Based Catalysts

Post-synthetic modification involves altering a catalyst after its initial synthesis to fine-tune its properties. rsc.orgmdpi.com This is a common strategy in the development of heterogeneous and homogeneous catalysts. Without any primary reports on catalysts based on (5S,6S)-decane-5,6-diamine, there is consequently no information on their post-synthetic modification.

Impact of Derivatization on Stereochemical Performance and Catalytic Activity

The derivatization of a chiral ligand or catalyst can have a profound impact on its performance, affecting both enantioselectivity and catalytic turnover. Understanding these structure-activity relationships is a key aspect of catalyst development. As no derivatization or catalytic applications of (5S,6S)-decane-5,6-diamine are documented, no data exists on how such modifications would influence its stereochemical control or activity.

Theoretical and Computational Investigations of 5s,6s Decane 5,6 Diamine and Its Complexes

Conformational Analysis and Energy Landscapes of (5S,6S)-decane-5,6-diamine

A thorough conformational analysis is the foundational step in understanding the behavior of a flexible molecule like (5S,6S)-decane-5,6-diamine. This analysis aims to identify the molecule's stable three-dimensional shapes (conformers) and the energy differences between them. The flexible n-butyl chains attached to the chiral core allow for numerous rotational isomers.

The investigation would typically involve scanning the potential energy surface by systematically rotating the key dihedral angles: the C-C bond of the ethylenediamine (B42938) backbone and the C-C bonds of the butyl side chains. Methods like molecular mechanics (MM) force fields could be used for an initial broad search, followed by more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to optimize the geometries and calculate the relative energies of the located minima.

The results are often visualized as a conformational energy landscape, a plot of energy versus the rotational angles. This landscape reveals the most stable (lowest energy) conformers, which are most likely to be present at equilibrium, as well as the energy barriers for converting between them. For a chiral diamine, the preferred conformation is crucial as it dictates how the molecule will coordinate to a metal center or interact with a substrate in a catalytic process.

Table 1: Illustrative Conformational Energy Data for (5S,6S)-decane-5,6-diamine This table represents the type of data that would be generated from a conformational analysis. The values are hypothetical.

| Conformer | Key Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Gauche-1 (g+) | ~60° | 0.00 | 75.2 |

| Anti (a) | ~180° | 1.10 | 14.5 |

| Gauche-2 (g-) | ~-60° | 0.85 | 10.3 |

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For (5S,6S)-decane-5,6-diamine, DFT calculations would provide fundamental insights into its bonding, reactivity, and potential as a ligand. A common approach involves using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to solve for the molecule's electronic ground state.

Orbital Interactions and Bonding Characteristics

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding a molecule's reactivity. For (5S,6S)-decane-5,6-diamine, the HOMO would be expected to be localized on the lone pairs of the nitrogen atoms, making them the primary sites for coordination to Lewis acidic metal centers. The LUMO would likely be an antibonding orbital associated with the C-N or C-H bonds. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Further analysis, such as Natural Bond Orbital (NBO) theory, would be used to quantify orbital interactions. NBO analysis transforms the complex calculated wavefunctions into a more intuitive picture of localized bonds and lone pairs, revealing details like the hybridization of the nitrogen atoms and hyperconjugative interactions that contribute to the molecule's stability.

Charge Distribution and Reactivity Predictions

DFT calculations can map the distribution of electron density across the molecule, which is critical for predicting its chemical behavior. By calculating the electrostatic potential on the molecular surface, regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. For the diamine, the regions around the nitrogen atoms would show a negative electrostatic potential, confirming their role as nucleophiles or ligands.

Atomic charges can be quantified using various population analysis schemes (e.g., Mulliken, NBO). This data reveals how the electronegativity of the nitrogen atoms polarizes the surrounding carbon and hydrogen atoms. Such information is invaluable for predicting how the diamine will interact with other molecules, for instance, through hydrogen bonding or in the active site of a catalyst.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges for (5S,6S)-decane-5,6-diamine This table shows example NBO charge data that DFT calculations would provide. The values are hypothetical.

| Atom | NBO Charge (e) |

| N5 | -0.895 |

| N6 | -0.895 |

| C5 | +0.210 |

| C6 | +0.210 |

| H (on N5) | +0.415 |

| H (on N6) | +0.415 |

Mechanistic Studies of (5S,6S)-decane-5,6-diamine Catalyzed Reactions

A primary application for a chiral diamine like (5S,6S)-decane-5,6-diamine is in asymmetric catalysis, either as an organocatalyst or as a ligand for a transition metal. Computational studies are essential for elucidating the mechanisms of these reactions and understanding the origin of stereoselectivity. Such studies have been performed for many similar vicinal diamines. bldpharm.comchemexpress.cn

Transition State Analysis and Reaction Pathways

Once a plausible reaction is proposed, computational chemists model the entire reaction pathway. This involves locating the geometry of all reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration at the peak of the energy barrier.

Finding a TS is computationally demanding and involves specialized algorithms that search for a first-order saddle point on the potential energy surface. Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state, characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be run to confirm that the TS connects the correct reactant and product states.

Energy Barriers and Rate-Determining Steps

In asymmetric catalysis, there are at least two competing pathways leading to the different stereoisomers of the product (e.g., R and S). By calculating the energy barriers for the transition states leading to each isomer (e.g., TS-R and TS-S), the stereoselectivity of the reaction can be predicted. The difference in these energy barriers (ΔΔG‡) is directly related to the enantiomeric excess (ee) observed experimentally. A larger energy difference implies higher selectivity. These calculations allow researchers to pinpoint the specific molecular interactions—such as steric hindrance or hydrogen bonding—that are responsible for favoring the formation of one enantiomer over the other.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Catalyzed by a (5S,6S)-decane-5,6-diamine Complex This table shows the kind of energy data that would be obtained from a mechanistic study. The values are hypothetical.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Catalyst + Substrates | 0.0 |

| TS1-R | Transition State leading to R-product | +15.2 |

| TS1-S | Transition State leading to S-product | +17.0 |

| Intermediate | Post-TS intermediate | +5.4 |

| Products | Catalyst + Products | -10.5 |

From this illustrative data, the rate-determining step would be the initial transformation with an energy barrier of 15.2 kcal/mol. The model would predict the formation of the R-product as the major isomer, with a difference in activation energies (ΔΔG‡) of 1.8 kcal/mol.

Molecular Dynamics Simulations of Ligand-Substrate/Metal Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules and their interactions at an atomic level. nih.govnih.gov These simulations can provide valuable insights into the conformational changes, binding mechanisms, and stability of complexes involving ligands such as (5S,6S)-decane-5,6-diamine, substrates, and metal ions. nih.govnih.gov By simulating the motions of atoms over time, researchers can observe how these molecules interact and influence each other's behavior, which is often difficult to capture with experimental techniques alone. nih.gov

A typical MD simulation study of a metal complex of (5S,6S)-decane-5,6-diamine would involve defining the initial coordinates of the atoms, assigning force field parameters that describe the potential energy of the system, and then solving Newton's equations of motion to propagate the system forward in time. peerj.com The resulting trajectory provides a detailed movie of the molecular motions, from which various properties can be calculated.

Interactive Data Table: Key Interaction Metrics from a Hypothetical MD Simulation

The following table illustrates the type of data that could be generated from an MD simulation of a metal complex of (5S,6S)-decane-5,6-diamine interacting with a model substrate. The data represents average values over a simulation trajectory.

| Interaction | Average Distance (Å) | Standard Deviation (Å) | Occupancy (%) |

|---|---|---|---|

| Metal-N1 (Diamine) | 2.10 | 0.15 | 98.5 |

| Metal-N2 (Diamine) | 2.12 | 0.16 | 98.2 |

| Substrate-Metal | 2.54 | 0.45 | 75.3 |

| Substrate-Diamine H-Bond | 2.89 | 0.30 | 60.1 |

This table is a hypothetical representation of potential MD simulation results.

Quantitative Structure-Activity Relationship (QSAR) Studies for Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov In the context of catalyst design, QSAR studies can be instrumental in predicting the performance of new catalysts based on their structural features, thereby accelerating the discovery of more efficient and selective catalysts. nih.gov

For catalysts derived from (5S,6S)-decane-5,6-diamine, a QSAR study would involve synthesizing a library of related diamine ligands with systematic variations in their structure. The catalytic activity, such as yield or enantiomeric excess, of the corresponding metal complexes would then be experimentally determined. Subsequently, a set of molecular descriptors for each ligand would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

By applying statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as artificial neural networks (ANN), a QSAR model can be developed that correlates the calculated descriptors with the observed catalytic activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized diamine ligands, allowing researchers to prioritize the synthesis of the most promising candidates.

Interactive Data Table: Hypothetical QSAR Model for Catalyst Performance

This table presents a simplified, hypothetical QSAR model for predicting the enantiomeric excess (ee) of a reaction catalyzed by complexes of (5S,6S)-decane-5,6-diamine derivatives.

| Ligand Derivative | Steric Descriptor (V) | Electronic Descriptor (σ) | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|---|

| (5S,6S)-decane-5,6-diamine | 150.2 | -0.15 | 85 | 88 |

| Derivative A | 165.8 | -0.25 | 92 | 94 |

| Derivative B | 140.1 | -0.10 | 78 | 80 |

| Derivative C | 170.5 | -0.30 | 95 | Not Synthesized |

This table and the QSAR model are for illustrative purposes only.

Prediction of Stereoselectivity and Enantiomeric Excess via Computational Models

Computational models play a crucial role in understanding and predicting the stereoselectivity of asymmetric reactions. For catalysts based on chiral ligands like (5S,6S)-decane-5,6-diamine, these models can provide detailed insights into the origin of enantioselectivity and help in the rational design of more effective catalysts.

One common approach is to use quantum mechanics (QM) calculations, such as density functional theory (DFT), to model the transition states of the stereodetermining step of the reaction. By comparing the energies of the transition states leading to the different stereoisomers, it is possible to predict which enantiomer will be formed in excess. The difference in the activation energies (ΔΔG‡) between the two competing transition states can be related to the enantiomeric excess (ee) of the reaction.

These computational models can account for the subtle steric and electronic interactions between the chiral ligand, the metal center, and the substrate that dictate the stereochemical outcome. ub.edu For a catalyst derived from (5S,6S)-decane-5,6-diamine, the model would analyze how the C2-symmetric backbone of the ligand creates a chiral environment around the metal center, forcing the substrate to approach from a specific direction, thus leading to the preferential formation of one enantiomer.

Interactive Data Table: Predicted vs. Experimental Enantiomeric Excess

The following table shows a hypothetical comparison of computationally predicted and experimentally determined enantiomeric excess for a reaction catalyzed by a metal complex of (5S,6S)-decane-5,6-diamine with different substrates.

| Substrate | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|

| Substrate 1 | -1.5 | 90 | 88 |

| Substrate 2 | -1.0 | 76 | 72 |

| Substrate 3 | -2.0 | 98 | 95 |

| Substrate 4 | -0.5 | 48 | 55 |

The data in this table is hypothetical and serves to illustrate the application of computational models.

Advanced Spectroscopic and Analytical Research Methodologies for 5s,6s Decane 5,6 Diamine Systems

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment and Stereochemical Assignment

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides powerful non-destructive methods for investigating chiral molecules such as (5S,6S)-decane-5,6-diamine. These techniques are predicated on the differential interaction of chiral substances with left and right circularly polarized light.

In CD spectroscopy, the differential absorption of left and right circularly polarized light is measured as a function of wavelength. Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. nih.gov This characteristic makes CD an exceptionally precise tool for both the qualitative identification of enantiomers and the quantitative determination of enantiomeric excess (ee). The characteristic peaks in a CD spectrum are known as Cotton effects, and the sign of these effects can be directly correlated to the stereochemical configuration of the molecule. nih.gov For complex diamines, the CD signals, particularly metal-to-ligand charge transfer (MLCT) bands, can be enhanced by forming complexes with racemic or chiral metal species, a technique that simplifies and accelerates the determination of both concentration and enantiomeric excess. nih.govacs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. googleapis.com An ORD spectrum provides information over a wider wavelength range compared to a standard optical rotation measurement at a single wavelength (like the sodium D-line). frontiersin.org The shape and sign of the ORD curve are characteristic of a specific enantiomer and can be used for stereochemical assignment. nih.gov Often, CD and ORD are used complementarily; the combination of both techniques provides a more complete picture of the chiroptical properties of a molecule, increasing the confidence in stereochemical assignments. researchgate.net These methods are particularly valuable as rapid alternatives to chromatography for high-throughput screening applications. acs.org

Table 1: Representative Chiroptical Data for a C2-Symmetric Diamine

This table illustrates typical data obtained from CD spectroscopy for assessing enantiomeric purity. The intensity of the CD signal is directly proportional to the enantiomeric excess.

| Sample | Enantiomeric Excess (% ee) of (5S,6S)-isomer | CD Signal (mdeg) at λmax |

| 1 | 100% (S,S) | +15.0 |

| 2 | 90% (S,S) | +13.5 |

| 3 | 50% (S,S) | +7.5 |

| 4 | 0% (Racemic) | 0.0 |

| 5 | 100% (R,R) | -15.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (5S,6S)-decane-5,6-diamine. It provides detailed information about the atomic connectivity and the chemical environment of nuclei.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, NOESY)

While one-dimensional (1D) NMR (¹H and ¹³C) provides primary structural information, complex molecules often require advanced two-dimensional (2D) NMR experiments for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, typically those on adjacent carbon atoms. For (5S,6S)-decane-5,6-diamine, COSY would reveal the connectivity of the entire carbon backbone by showing correlations between neighboring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This allows for the definitive assignment of each carbon atom in the decane (B31447) chain by linking it to its attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry and conformation. It detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. For a C2-symmetric diamine, NOESY can help establish the relative orientation of substituents along the flexible chain and confirm the stereochemical relationship between the two chiral centers. The analysis of conformationally flexible diamines can be significantly improved by binding them to a molecular clip, which reduces conformational freedom and yields more defined NOESY signals.

Dynamic NMR for Conformational Studies

The aliphatic chain of (5S,6S)-decane-5,6-diamine is flexible, existing as a population of rapidly interconverting conformers at room temperature. Dynamic NMR (DNMR) involves acquiring spectra at variable temperatures. By lowering the temperature, the rate of conformational exchange can be slowed to the point where individual conformers can be observed on the NMR timescale. This allows for the study of the thermodynamics and kinetics of conformational processes, such as rotations around C-C bonds, and the determination of the energy barriers between different conformational states.

Table 2: Application of NMR Techniques for (5S,6S)-decane-5,6-diamine Analysis

| NMR Technique | Information Obtained | Relevance to (5S,6S)-decane-5,6-diamine |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Provides a proton "fingerprint" of the molecule. |

| ¹³C NMR | Chemical shift of carbon atoms. | Shows the number of unique carbons, confirming C2-symmetry. |

| COSY | ¹H-¹H scalar coupling correlations. | Maps the proton connectivity along the decane backbone. |

| HMQC/HSQC | ¹H-¹³C one-bond correlations. | Assigns each carbon atom to its directly attached proton(s). |

| NOESY | ¹H-¹H through-space correlations. | Elucidates 3D structure, relative stereochemistry, and preferred conformations. |

| Dynamic NMR | Spectroscopic changes with temperature. | Studies the energetics of conformational exchange in the flexible alkyl chain. |

Mass Spectrometry for Structural Confirmation of Reaction Intermediates and Products

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of (5S,6S)-decane-5,6-diamine, as well as for identifying intermediates and byproducts formed during its synthesis.

Commonly used soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for analyzing diamines. These methods typically generate a prominent peak corresponding to the protonated molecule [M+H]⁺, which provides a direct and accurate measurement of the molecular weight. High-resolution mass spectrometry (HRMS) can determine this mass with enough accuracy to confirm the elemental composition of the molecule. Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural information, helping to verify the identity of the compound. For instance, in syntheses involving diamines, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing the reaction mixture. acs.org

Table 3: Expected High-Resolution Mass Spectrometry Data for (5S,6S)-decane-5,6-diamine

| Ion Species | Chemical Formula | Calculated m/z |

| [M]⁺ | C₁₀H₂₄N₂ | 172.1939 |

| [M+H]⁺ | C₁₀H₂₅N₂⁺ | 173.2012 |

| [M+Na]⁺ | C₁₀H₂₄N₂Na⁺ | 195.1831 |

X-ray Crystallography for Absolute Configuration Determination and Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like (5S,6S)-decane-5,6-diamine, this technique provides unambiguous proof of its molecular structure, including precise bond lengths, bond angles, and, most importantly, its absolute stereochemistry.

The process requires growing a suitable single crystal of the compound or a derivative. When this crystal is irradiated with X-rays, it produces a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined. By using anomalous dispersion effects, the absolute configuration of the chiral centers can be assigned, definitively confirming the (5S,6S) stereochemistry. While obtaining a crystal structure for a flexible molecule can be challenging, it remains the gold standard for structural analysis and has been used to study the solid-state conformations of molecules built from C2-symmetric diamines. uky.edu

Table 4: Typical Parameters Reported in a Crystallographic Analysis

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic, Monoclinic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁2₁2₁ for a chiral molecule). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Resolution (Å) | A measure of the level of detail observed in the diffraction data. |

| R-factor | An indicator of the agreement between the calculated and observed structure factors. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral structure. |

Chromatographic Methods (Chiral HPLC, GC) for Reaction Monitoring and Product Purity

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. For chiral molecules like (5S,6S)-decane-5,6-diamine, chiral chromatography is particularly vital.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP). The CSP is composed of a chiral material that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram.

This separation allows for:

Reaction Monitoring: The progress of a synthesis can be tracked by taking small aliquots from the reaction mixture and analyzing them by HPLC or GC. This allows for the quantification of starting materials, intermediates, and the final product over time.

Product Purity and Enantiomeric Excess Determination: After a synthesis, chiral chromatography is the most common method to determine the purity of the isolated product. The relative areas of the two enantiomer peaks are used to calculate the enantiomeric excess (% ee) with high accuracy, a critical measure of the success of an asymmetric synthesis. nih.gov While chiroptical methods are often faster, chromatography remains a benchmark for its precision and reliability. acs.org

Table 5: Hypothetical Chiral HPLC Data for a Mixture of Decane-5,6-diamine Enantiomers

| Enantiomer | Retention Time (min) | Peak Area |

| (5R,6R)-decane-5,6-diamine | 10.2 | 4750 |

| (5S,6S)-decane-5,6-diamine | 12.5 | 90250 |

| Calculation | % ee | 90.0% |

In-situ Spectroscopy for Real-time Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in-situ monitoring, is a powerful tool in modern chemical synthesis and process development. For complex molecules such as (5S,6S)-decane-5,6-diamine, understanding reaction kinetics, identifying transient intermediates, and determining stereoselectivity in real-time is crucial for optimizing reaction conditions and ensuring product quality. In-situ spectroscopic techniques provide a non-invasive window into the reaction vessel, offering continuous data on the concentration of reactants, products, and byproducts. This section explores advanced in-situ spectroscopic methodologies applicable to the study of reaction systems involving (5S,6S)-decane-5,6-diamine and other chiral diamines.

A variety of spectroscopic methods can be adapted for in-situ monitoring, each with its own strengths in probing molecular structures and reaction progress. These techniques are often coupled with fiber-optic probes that can be directly inserted into the reaction mixture, allowing for data acquisition under actual reaction conditions without the need for sampling. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a widely used technique for monitoring the progress of organic reactions by tracking changes in the vibrational modes of functional groups. mdpi.com For reactions involving the synthesis or modification of (5S,6S)-decane-5,6-diamine, FTIR can monitor the appearance or disappearance of characteristic infrared absorption bands. For instance, the formation of an amide bond by acylation of the diamine could be followed by observing the growth of the amide I and amide II bands, typically found in the 1600-1700 cm⁻¹ region. irdg.org

The use of attenuated total reflection (ATR) probes coupled with fiber optics allows for the analysis of neat reaction mixtures or solutions with high concentrations, providing robust and reproducible data. mdpi.com This methodology enables the precise determination of reaction endpoints and can help in identifying the formation of key intermediates. mdpi.com

Interactive Table: In-situ FTIR Monitoring of Amine Reactions

| Reaction Type | Monitored Species/Functional Group | Typical Wavenumber (cm⁻¹) | Application |

| Amide formation | Amide I band (C=O stretch) | 1650-1700 | Tracking acylation of diamines |

| Imine formation | C=N stretch | 1620-1690 | Monitoring condensation reactions |

| Reactant depletion | N-H bending of primary amine | 1590-1650 | Following the consumption of the diamine |

This table is generated based on established principles of infrared spectroscopy and its application to amine chemistry.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that offers complementary information to FTIR. researchgate.net It is particularly advantageous for monitoring reactions in aqueous media, as the Raman scattering of water is weak, and for analyzing molecules with non-polar functional groups that may have weak IR absorptions. researchgate.net In the context of (5S,6S)-decane-5,6-diamine, in-situ Raman spectroscopy could be employed to monitor changes in the carbon backbone and C-N stretching vibrations.

Recent advancements have demonstrated the use of Raman spectroscopy for the real-time monitoring of biocatalytic processes, such as the synthesis of chiral amines using transaminases. researchgate.net This highlights its potential for monitoring enzymatic resolutions or modifications involving (5S,6S)-decane-5,6-diamine. Furthermore, in-situ Raman has been successfully used to monitor mechanochemical syntheses, offering insights into solid-state reactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy provides detailed structural information and quantitative data on the species present in a reaction mixture over time. For chiral molecules like (5S,6S)-decane-5,6-diamine, NMR is invaluable for monitoring stereoselective reactions. By using chiral derivatizing agents, it is possible to distinguish between diastereomeric intermediates or products, allowing for the real-time determination of enantiomeric excess (ee) and diastereomeric ratio (dr). rsc.orgrsc.org

For example, ³¹P NMR spectroscopy has been effectively used for the in-situ determination of the enantiomeric excess of chiral amines after their reaction with a chiral phosphazane derivatizing agent. rsc.orgrsc.org This method provides sharp, well-resolved signals for the resulting diastereomers, enabling direct integration to quantify the chiral composition of the amine. rsc.org Similarly, ¹H and ¹⁹F NMR can be employed to monitor the progress and stereoselectivity of reactions involving chiral diamines. cas.cnacs.org

Interactive Table: In-situ NMR for Chiral Amine Analysis

| Technique | Nucleus | Information Obtained | Example Application | Reference |

| ³¹P NMR | ³¹P | Enantiomeric excess (ee) | Derivatization with a chiral phosphazane reagent | rsc.orgrsc.org |

| ¹⁹F NMR | ¹⁹F | Diastereomeric ratio (dr) | Nucleophilic addition to fluorinated substrates | cas.cn |

| ¹H NMR | ¹H | Reaction kinetics, intermediate identification | Monitoring stereoselective polymerizations | acs.org |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to probe chiral molecules. nih.gov It is an inherently sensitive technique for studying chirality. nih.gov In-situ CD spectroscopy can be a powerful tool for monitoring reactions where there is a change in the chirality of the system, such as during an enantioselective synthesis or a resolution process.

A notable application is the in-situ assembly of metal complexes for the determination of the enantiomeric excess of chiral primary amines. nih.govnih.gov In this method, the chiral amine reacts with an achiral aldehyde and a metal salt to form diastereomeric metal complexes in-situ. nih.govnih.gov These complexes exhibit distinct CD signals that can be directly correlated to the enantiomeric excess of the amine, with an average absolute error reported to be as low as ±5%. nih.govnih.gov This approach offers a rapid and sensitive means of monitoring the stereochemical outcome of a reaction involving a chiral diamine like (5S,6S)-decane-5,6-diamine.

Future Research Directions and Emerging Opportunities for 5s,6s Decane 5,6 Diamine

Development of Next-Generation Catalysts and Ligands

A primary focus for future research will be the design and synthesis of novel catalysts and ligands derived from the (5S,6S)-decane-5,6-diamine framework. The development of more robust and highly active catalysts is crucial for expanding their utility in industrial processes. One promising avenue is the creation of water-soluble ruthenium/chiral diamine catalysts for asymmetric transfer hydrogenation, which has shown high enantioselectivity in the synthesis of tertiary amines. mdpi.com

Furthermore, the introduction of diverse functional groups onto the diamine scaffold can fine-tune the steric and electronic properties of the resulting metal complexes. This allows for greater control over enantioselectivity and reactivity. The development of bifunctional catalysts, incorporating both a metal center and an organocatalytic moiety, could lead to synergistic effects and novel reaction pathways.

Exploration of Novel Reaction Classes and Substrate Scopes

While (5S,6S)-decane-5,6-diamine and its derivatives have been successfully employed in reactions like Michael additions and hydrogenations, there remains a vast landscape of unexplored reaction classes. mdpi.com Future work should aim to broaden the applicability of these chiral diamines to a wider range of transformations. This includes their use in challenging reactions such as C-H functionalization, photoredox catalysis, and enantioconvergent amidations of racemic alkyl electrophiles. frontiersin.org

Expanding the substrate scope is another critical area. Many current methods are limited to specific classes of substrates. Overcoming these limitations will require the development of more versatile catalytic systems capable of accommodating a broader array of functional groups and molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chiral diamine catalysis into continuous flow chemistry and automated synthesis platforms presents a significant opportunity for process optimization and high-throughput screening. europa.eunih.gov Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, precise control over reaction parameters, and improved scalability. europa.eu By immobilizing (5S,6S)-decane-5,6-diamine-based catalysts on solid supports, it is possible to develop robust and recyclable catalytic systems suitable for continuous manufacturing. nih.gov

Automated synthesis platforms can accelerate the discovery of new catalysts and the optimization of reaction conditions by rapidly screening libraries of ligands and reaction parameters. nih.gov This high-throughput approach can significantly reduce the time and resources required to develop new synthetic methodologies.

Applications in Materials Science and Supramolecular Chemistry

The unique structural and chiral properties of (5S,6S)-decane-5,6-diamine make it an attractive building block for the construction of novel materials and supramolecular assemblies. researchgate.net Its ability to form well-defined coordination complexes with metal ions can be exploited to create chiral metal-organic frameworks (MOFs) and coordination polymers with potential applications in enantioselective separations, sensing, and catalysis.

In supramolecular chemistry, the diamine can act as a chiral host for the recognition and binding of guest molecules. researchgate.net This could lead to the development of new chiral sensors and responsive materials that change their properties in the presence of specific enantiomers.

Design of Smart and Responsive (5S,6S)-decane-5,6-diamine Systems

The development of "smart" or "responsive" catalytic systems based on (5S,6S)-decane-5,6-diamine is an exciting frontier. These systems can be designed to change their catalytic activity or selectivity in response to external stimuli such as light, temperature, or the presence of a specific chemical species. researchgate.net For instance, a catalyst could be "switched on" or "off" by irradiation with a certain wavelength of light, allowing for temporal control over the reaction. This can be achieved by incorporating photoswitchable moieties into the ligand structure.

Challenges and Perspectives in Chiral Diamine Research